(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide, more commonly known as ICG-001, is a small molecule inhibitor primarily known for its ability to disrupt the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP). [] ICG-001 selectively targets the β-catenin/CBP interaction without affecting the β-catenin/p300 interaction, thus modulating the Wnt/β-catenin signaling pathway. [, ] This selective targeting distinguishes ICG-001 from other Wnt pathway inhibitors and makes it a valuable tool in investigating the complex role of the Wnt/β-catenin pathway in various biological processes and disease models.
References:1. [] United States Patent. https://patents.google.com/patent/US7601712B2/en.2. [] Boyd, K. C., et al. “Inhibition of Wnt/ß-Catenin Pathway with ICG-001 Induces Apoptosis in Multiple Myeloma.” Blood, vol. 110, no. 11, 2007, pp. 2951–2951. .3. [] Gang, E. J., et al. “Targeting Survivin Using ICG-001 May Overcome Drug Resistance in Primary B-Cell Acute Lymphoblastic Leukemia.” Blood, vol. 114, no. 22, 2009, pp. 3072–3072. .4. [] Arensman, M. D., et al. “Abstract 5463: ICG-001 Induces Cell Cycle Arrest to Inhibitin Vitroandin Vivopancreatic Cancer Growth.” Cancer Research, vol. 74, no. 19 Supplement, 2014, p. 5463. .5. [] Gu, L., et al. “Abstract B218: CBP/catenin Antagonism Inhibits Self-Renewal of Acute Lymphoblastic Leukemia.” Molecular Cancer Therapeutics, vol. 10, no. 11 Supplement, 2011, p. B218. .6. [] Scharer, C. D., et al. “Overcoming Drug Resistance In Acute Lymphoblastic Leukemia by Inhibition of CBP/γ-Catenin.” Blood, vol. 116, no. 21, 2010, pp. 3264–3264. .7. [] Ma, L., et al. “ICG-001 Exerts Potent Anticancer Activity Against Uveal Melanoma Cells.” Investigative Ophthalmology & Visual Science, vol. 56, no. 7, 2015, p. 4859. .8. [] Ghosh, S. K., et al. “Abstract B214: Antagonizing CBP/beta-catenin Signaling-Enhanced Radiation Sensitivity and Altered Epithelial-Mesenchymal Transition Markers in Head and Neck Squamous Cell Carcinoma.” Molecular Cancer Therapeutics, vol. 10, no. 11 Supplement, 2011, p. B214. .9. [] Roy, S., et al. “Abstract 898: Metformin and ICG-001 Act Synergistically to Abrogate Cancer Stem Cell-Mediated Chemoresistance in Colorectal Cancer by Promoting Apoptosis and Autophagy.” Cancer Research, vol. 82, no. 12 Supplement, 2022, p. 898. .10. [] Eguchi, H., et al. “Targeting the Wnt/β-Catenin Signaling Pathway in Multiple Myeloma: A Possible New Therapeutic Approach to Overcome Bortezomib-Resistance.” Blood, vol. 118, no. 21, 2011, pp. 3941–3941. .11. [] Arensman, M. D., et al. “The CREB-Binding Protein Inhibitor ICG-001 Suppresses Pancreatic Cancer Growth.” Molecular Cancer Therapeutics, vol. 13, no. 10, 2014, pp. 2303–14. .12. [] Eguchi, M., et al. “Targeting β-catenin/CBP Interaction in Breast Cancer.” Cancer Research, vol. 73, no. 8 Supplement, 2013, p. 10516. .13. [] Moorthy, B., et al. “Inhibition of β-catenin signaling improves alveolarization and reduces pulmonary hypertension in experimental bronchopulmonary dysplasia.” American Journal of Physiology-Lung Cellular and Molecular Physiology, vol. 304, no. 2, 2013, pp. L110–20. .14. [] Roy, S., et al. “Metformin and ICG-001 Act Synergistically to Abrogate Cancer Stem Cells-Mediated Chemoresistance in Colorectal Cancer by Promoting Apoptosis and Autophagy.” Cancers, vol. 14, no. 11, 2022, p. 2600. .15. [] Miyashita, K., et al. “Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner.” Molecular Cancer Therapeutics, vol. 11, no. 3, 2012, pp. 511–22. .16. [] Wu, C.-H., et al. “ICG 001 Inhibits Colon Cancer Growth by Suppressing eIF 3 D Signaling.” Oncotarget, vol. 8, no. 3, 2017, pp. 4940–51. .17. [] Shimojo, H., et al. “Selective Inhibition of β-Catenin/Co-Activator Cyclic AMP Response Element-Binding Protein-Dependent Signaling Prevents the Emergence of Hapten-Induced Atopic Dermatitis-Like Dermatitis.” Journal of Investigative Dermatology, vol. 137, no. 2, 2017, pp. 436–43. .18. [] Wang, Y., et al. “β-catenin inhibitors ICG-001 and pyrvinium sensitize bortezomib-resistant multiple myeloma cells to bortezomib.” Molecular Medicine Reports, vol. 19, no. 5, 2019, pp. 3881–88. .19. [] Danieau, G., et al. “ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells.” Cancers, vol. 11, no. 12, 2019, p. 1942. .20. [] Fatima, I., et al. “Abstract 1233: WNT Inhibitor ICG-001 Prevents Visceral Metastatic Triple Negative Breast Cancer in a Chemo-Resistant Patient Derived Xenograft -PDX-Model.” Cancer Research, vol. 77, no. 13 Supplement, 2017, p. 1233. .21. [] Eguchi, M., et al. “Abstract 323: Targeting B-catenin/CBP Interaction in Basal Like Breast Cancer and Breast Cancer Stem Cells.” Cancer Research, vol. 72, no. 8 Supplement, 2012, p. 323. .22. [] Kwon, S.-M., et al. “The Inhibition of Wnt Signaling Attenuates RANKL-Induced Osteoclastogenic Macrophage Activation.” PLoS ONE, vol. 13, no. 4, 2018, p. e0195857. .23. [] Shimojo, H., et al. “Selective Inhibition of β-Catenin/Co-Activator Cyclic AMP Response Element-Binding Protein-Dependent Signaling Prevents the Emergence of Hapten-Induced Atopic Dermatitis-Like Dermatitis.” The Journal of Investigative Dermatology, vol. 137, no. 2, 2017, pp. 436–43. .24. [] Alamoud, K., et al. “Abstract 803: Targeting β-catenin/CBP Signaling in OSCC.” Cancer Research, vol. 77, no. 13 Supplement, 2017, p. 803. .25. [] Guo, X., et al. “The CREB-binding protein inhibitor ICG-001: a promising therapeutic strategy in sporadic meningioma with NF2 mutations.” Journal of Neuro-Oncology, vol. 148, no. 1, 2020, pp. 157–68. .26. [] Bordonaro, M., et al. “CBP Activity Mediates Effects of the Histone Deacetylase Inhibitor Butyrate on WNT Activity and Apoptosis in Colon Cancer Cells.” Molecular Cancer Research, vol. 9, no. 8, 2011, pp. 1142–53. .27. [] Emami, K. H., et al. “A small molecule inhibitor of (cid:1) -catenin (cid:1) cyclic AMP response element-binding protein transcription.” Proceedings of the National Academy of Sciences, vol. 101, no. 34, 2004, pp. 12682–87. .28. [] Beyersdorf, N., et al. “SAT0027 Pharmacological blockade of canonical wnt signaling inhibits experimental dermal fibrosis.” Annals of the Rheumatic Diseases, vol. 75, pp. 43–43. .29. [] Danieau, G., et al. “Abstract B26: Prometastatic effect of ICG-001, a β-catenin/CBP dependent transcription inhibitor, in osteosarcoma.” Cancer Research, vol. 80, no. 14 Supplement, 2020, p. B26. .30. [] Hao, S., et al. “Targeted inhibition of β-catenin/CBP signaling ameliorates renal interstitial fibrosis.” Journal of the American Society of Nephrology, vol. 22, no. 8, 2011, pp. 1442–53. .31. [] Henderson, W. R., et al. “Inhibition of Wnt/β-catenin/CREB binding protein (CBP) signaling reverses pulmonary fibrosis.” Proceedings of the National Academy of Sciences, vol. 107, no. 32, 2010, pp. 14309–14. .32. [] United States Patent. https://patents.google.com/patent/CN102116038A/en.33. [] Ettl, T., et al. “Targeting Wnt/Beta-Catenin Signaling in HPV-Positive Head and Neck Squamous Cell Carcinoma.” Cancers, vol. 13, no. 13, 2021, p. 3191. .34. [] Abdelrahman, M., et al. “Indocyanine Green-001 (ICG-001) Attenuates Wnt/β-catenin-induces Myocardial Injury Following Sepsis.” Journal of Cardiothoracic Surgery, vol. 14, no. 1, 2019, p. 117. .
ICG-001 was initially identified in a drug discovery project focused on small-molecule inhibitors of β-catenin-mediated transcription. It is classified as a CREB-binding protein inhibitor and falls within the category of Wnt pathway inhibitors, which are being investigated for their potential to treat various malignancies by modulating gene expression involved in cell proliferation and survival .
The synthesis of ICG-001 involves several steps that typically include the preparation of key intermediates followed by coupling reactions to form the final product. The compound can be synthesized in various forms, including its sodium phosphate variant for specific experimental applications. The synthesis often employs standard organic chemistry techniques such as:
ICG-001 has a complex molecular structure characterized by its ability to bind specifically to the β-catenin/cAMP-responsive element-binding protein complex. The molecular formula is , and its molecular weight is approximately 392.44 g/mol. The structural features include:
The three-dimensional conformation allows ICG-001 to effectively fit into the binding pocket of β-catenin, thereby inhibiting its function .
ICG-001 primarily participates in biochemical reactions where it interacts with β-catenin and cAMP-responsive element-binding protein. The main reaction can be summarized as follows:
This inhibition leads to downstream effects on gene expression, particularly those linked to cell cycle regulation and apoptosis. Experimental assays such as luciferase reporter assays have been utilized to quantify the impact of ICG-001 on Wnt target gene activation .
The mechanism of action for ICG-001 involves blocking the transcriptional activity mediated by β-catenin. By inhibiting the interaction between β-catenin and cAMP-responsive element-binding protein, ICG-001 effectively reduces the expression of genes that promote cell survival and proliferation, such as those involved in the Wnt signaling pathway.
Key processes include:
ICG-001 is typically presented as a solid at room temperature with good solubility in organic solvents like dimethyl sulfoxide. Its melting point is reported around 150°C.
The chemical properties include:
These properties make it suitable for various laboratory applications, including in vitro assays and potential therapeutic formulations .
ICG-001 has been extensively studied for its potential applications in cancer therapy due to its ability to inhibit Wnt signaling pathways. Key areas of research include:
The ongoing research aims to further elucidate its therapeutic potential and optimize its use in clinical settings .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3